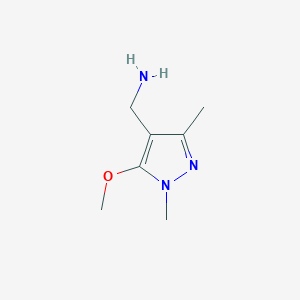
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
“(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine” is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis
The molecular structure of “(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine” is characterized by a pyrazole nucleus, which can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The molecular weight of this compound is 126.1564 .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions, leading to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .Scientific Research Applications
Potential Antipsychotic Applications
- Antipsychotic Potential: A compound closely related to (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine, namely 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed an antipsychotic-like profile in animal behavioral tests. Notably, it did not interact with dopamine receptors, which is a typical mechanism for many antipsychotic drugs. This suggests potential applications in antipsychotic treatments without the usual side effects related to dopamine receptor interaction (Wise et al., 1987).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Properties: Novel pyrazole derivatives, which include structures similar to (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine, have been synthesized and demonstrated significant antimicrobial and anticancer activities. This indicates a potential avenue for the development of new antimicrobial and anticancer agents (Hafez et al., 2016).
Chemical Synthesis and Characterization
- Molecular Structure Studies: Research involving similar compounds, such as 4-methoxy-2,3-dimethyl-2,4-dihydro[1,2]benzoxaphosphinino-[4,3-c]pyrazole-4-oxide, has focused on understanding their molecular structure through NMR and X-ray diffraction studies. This type of research is crucial for the development of new pharmaceutical compounds (Małecka et al., 2005).
CNS Depressant and Anticonvulsant Applications
- Central Nervous System Effects: A series of compounds, including (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which share a structural similarity with (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine, were found to exhibit central nervous system depressant activity, potential anticonvulsant properties, and low toxicity. Some compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Future Directions
The future directions in the study of pyrazole derivatives like “(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine” could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given their diverse applications, these compounds are likely to continue attracting the attention of researchers in various fields .
properties
IUPAC Name |
(5-methoxy-1,3-dimethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSCRVKNEQXWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
1177283-50-9 | |
| Record name | (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)



![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)